Akt1 Biochemical IC₅₀: 3‑Fluoroaniline vs. 2‑Fluoroaniline and 4‑Fluoroaniline Congeners
In a standardized Akt1 IMAP fluorescence‑polarization assay, the 3‑fluorophenyl analog (target compound) exhibited an IC₅₀ of 12 nM, whereas the 2‑fluorophenyl regioisomer (CAS 1251545-12-6) showed an IC₅₀ of 48 nM and the 4‑fluorophenyl analog (CAS 1251601-27-0) showed an IC₅₀ of 31 nM [1][2]. The 4‑fold loss in potency upon moving fluorine from the meta to the ortho position demonstrates that the 3‑fluoro substitution optimally fills a lipophilic sub‑pocket adjacent to the ATP‑adenine site without steric clash with the hinge backbone [1].
| Evidence Dimension | Akt1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 2‑Fluorophenyl analog = 48 nM; 4‑Fluorophenyl analog = 31 nM |
| Quantified Difference | 3‑Fluoro is 4‑fold more potent than 2‑fluoro; 2.6‑fold more potent than 4‑fluoro |
| Conditions | Akt1 IMAP assay, 10 µM ATP, 1 h incubation, 25 °C |
Why This Matters
A 4‑fold difference in biochemical IC₅₀ can translate into a substantial shift in cellular target engagement and therapeutic window, making the 3‑fluoro analog the preferred tool compound for Akt1‑dependent mechanistic studies.
- [1] Example 42 and Table 1 of U.S. Patent Application US 2009/0253734 A1. Kelly III, M. J.; Layton, M. E.; Sanderson, P. E. Inhibitors of Akt Activity. View Source
- [2] Comparative Akt1 IC₅₀ data for 2‑fluoro, 3‑fluoro, and 4‑fluoro aniline analogs as deposited in PubChem BioAssay AID 1475. View Source
